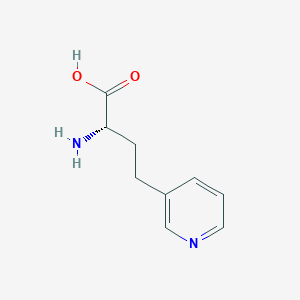

(S)-2-Amino-4-pyridin-3-YL-butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8(9(12)13)4-3-7-2-1-5-11-6-7/h1-2,5-6,8H,3-4,10H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDFDEKVGHBVIX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for S 2 Amino 4 Pyridin 3 Yl Butyric Acid

De Novo Asymmetric Synthesis Strategies

De novo strategies for the synthesis of (S)-2-Amino-4-pyridin-3-YL-butyric acid involve the construction of the chiral center from achiral or prochiral starting materials. These methods offer flexibility in molecular design and are crucial for accessing novel analogs. Key approaches in this category include the use of chiral auxiliaries, asymmetric catalysis, and enantioselective transformations.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a well-established and reliable method for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a diastereoselective reaction. Following the stereocenter-forming step, the auxiliary is removed, yielding the desired enantiomerically enriched product.

A prominent example of this strategy involves the asymmetric alkylation of glycine (B1666218) enolates bearing a chiral auxiliary. While a direct application to the synthesis of this compound is not extensively documented in readily available literature, the principle can be illustrated by the synthesis of analogous α-amino acids. For instance, pseudoephedrine has been successfully employed as a chiral auxiliary in the diastereoselective alkylation of glycine Schiff base derivatives. The chiral environment created by the pseudoephedrine molecule guides the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.

Another class of powerful chiral auxiliaries are the oxazolidinones, popularized by Evans. An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile, such as a 3-(halomethyl)pyridine derivative, in a highly diastereoselective manner. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which shields one face of the enolate. Subsequent cleavage of the auxiliary, typically under mild acidic or basic conditions, affords the desired (S)-amino acid.

The general effectiveness of these auxiliaries is summarized in the table below, based on their application in analogous amino acid syntheses.

| Chiral Auxiliary | Typical Substrate | Electrophile | Diastereomeric Excess (d.e.) |

| Pseudoephedrine | Glycine Schiff base | Alkyl halides | >95% |

| Evans' Oxazolidinone | N-Acyl oxazolidinone | Alkyl halides | >98% |

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of the chiral product. Both organocatalysis and metal-based catalysis have emerged as powerful tools for the asymmetric formation of carbon-carbon and carbon-nitrogen bonds, which are key steps in the synthesis of amino acids.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. While specific organocatalytic methods for the direct synthesis of this compound are not prominently reported, related methodologies suggest potential routes. For instance, the asymmetric Michael addition of a glycine Schiff base to a vinylpyridine derivative, catalyzed by a chiral phase-transfer catalyst, could in principle establish the desired carbon skeleton and stereocenter. Cinchona alkaloid-derived catalysts have proven effective in such reactions, promoting the formation of the adduct with high enantioselectivity. The reaction proceeds through the formation of a chiral ion pair between the enolate and the catalyst, which then directs the stereochemical outcome of the addition.

Transition metal catalysis provides a versatile platform for a wide array of asymmetric reactions. The synthesis of β-pyridyl α-amino acids has been achieved through sophisticated metal-catalyzed strategies. One notable approach involves a hetero-Diels-Alder reaction to construct the pyridine (B92270) ring, followed by a Suzuki-Miyaura cross-coupling reaction to introduce further complexity. While this specific example leads to a more complex triaryl system, the underlying principles of metal-catalyzed C-C bond formation are directly applicable.

A more direct metal-catalyzed approach could involve the asymmetric hydrogenation of a dehydroamino acid precursor. For example, a 2-acetamido-4-(pyridin-3-yl)but-2-enoate could be subjected to asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst, such as those based on DuPhos or BINAP ligands. These catalysts coordinate to the double bond and the amide carbonyl group, creating a chiral environment that directs the delivery of hydrogen from one face of the molecule, leading to the desired (S)-enantiomer with high enantiomeric excess.

| Metal Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (e.e.) |

| Rhodium-DuPhos | Asymmetric Hydrogenation | Dehydroamino acid ester | >95% |

| Ruthenium-BINAP | Asymmetric Hydrogenation | Dehydroamino acid ester | >95% |

Enantioselective Reductions and Oxidations

The stereocenter of this compound can also be established through the enantioselective reduction of a prochiral ketone or the enantioselective oxidation of a prochiral precursor.

A plausible strategy involves the asymmetric reduction of a keto-acid precursor, such as 2-oxo-4-(pyridin-3-yl)butanoic acid. This transformation can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. For instance, oxazaborolidine catalysts, like the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a stoichiometric reducing agent like borane, can effectively reduce the ketone to the corresponding alcohol with high enantioselectivity. Subsequent conversion of the hydroxyl group to an amino group, with retention or inversion of configuration, would yield the target amino acid.

Alternatively, enzymatic transamination of 2-oxo-4-(pyridin-3-yl)butanoic acid represents a highly efficient and selective method. Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., an amino acid like alanine (B10760859) or aspartate) to a keto acid acceptor. By selecting a transaminase with the appropriate stereoselectivity (an ω-transaminase), the (S)-amino acid can be obtained with excellent enantiomeric purity. This biocatalytic approach is often performed in aqueous media under mild conditions, making it an environmentally benign option.

Semisynthetic Approaches from Precursors

Semisynthetic strategies leverage the existing chirality of readily available and inexpensive starting materials, such as amino acids from the chiral pool. This approach often involves fewer steps and can be more practical for large-scale synthesis.

A concise and effective semisynthetic route to this compound starts from L-aspartic acid. scielo.br In this synthesis, the α-amino group and the stereocenter are already in place. The key transformation involves the chemoselective functionalization of the side-chain carboxylic acid. The synthesis begins with the protection of the amino and α-carboxylic acid groups of L-aspartic acid. The remaining β-carboxylic acid is then activated and reacted with a suitable pyridyl nucleophile. A notable example involves the conversion of a protected L-aspartic acid derivative into a diester, which then undergoes a chemoselective nucleophilic acyl substitution with 2-lithiumpyridine at the β-ester position. scielo.br This reaction proceeds through a stable six-membered chelated intermediate, leading to the formation of a ketone precursor. scielo.br Subsequent deprotection steps then afford the final product, (S)-2-amino-4-oxo-4-(pyridin-2-yl)butanoic acid, a close analog of the target compound. scielo.br This strategy highlights the efficiency of using natural amino acids as chiral building blocks.

| Starting Material | Key Transformation | Overall Yield | Reference |

| L-Aspartic Acid | Chemoselective nucleophilic acyl substitution | 13% (over 5 steps) | scielo.br |

Derivatization of Existing Chiral Pools

One of the most elegant and efficient approaches to synthesizing enantiomerically pure compounds is to start from a readily available chiral molecule, often referred to as a "chiral pool." For the synthesis of this compound, amino acids such as L-aspartic acid serve as an excellent starting point. This strategy capitalizes on the pre-existing stereocenter, thereby obviating the need for a separate asymmetric induction step.

A plausible synthetic route, adapted from the synthesis of similar pyridyl-containing amino acids, begins with the protection of the functional groups of L-aspartic acid. The α-amino group is commonly protected with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, while the carboxylic acid groups are often converted to esters to prevent unwanted side reactions.

The synthesis of β-pyridyl α-amino acids has been demonstrated starting from an L-aspartic acid derivative. acs.org In a multi-step sequence, a protected L-aspartic acid diester can be transformed into a key intermediate. For instance, a regioselective reaction can be employed to modify one of the carboxyl groups, which is then further elaborated to introduce the pyridyl ring. A Horner-Wadsworth-Emmons reaction of a phosphonate (B1237965) ester derived from the protected aspartic acid with a pyridine aldehyde can establish the carbon skeleton of the target molecule. acs.org Subsequent chemical transformations, including reduction of a carbonyl group and deprotection, would yield the final this compound.

Table 1: Key Steps in Chiral Pool Synthesis of a Pyridyl Amino Acid

| Step | Description | Reagents and Conditions |

| 1 | Protection of L-aspartic acid | Di-tert-butyl dicarbonate (B1257347) (for Boc protection) or Benzyl chloroformate (for Cbz protection) |

| 2 | Esterification | Methanol (B129727) or Ethanol with an acid catalyst |

| 3 | Functional group manipulation | Conversion of one ester group to a more reactive species |

| 4 | Introduction of the pyridine ring | Reaction with a suitable 3-pyridyl nucleophile or electrophile |

| 5 | Deprotection | Acidic or hydrogenolytic cleavage of protecting groups |

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic approaches and biocatalysis have emerged as powerful tools for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. These methods can be broadly categorized into enzymatic resolution of racemates and asymmetric synthesis using enzymes.

Enzymatic Kinetic Resolution:

In this approach, a racemic mixture of 2-Amino-4-pyridin-3-YL-butyric acid or a suitable precursor is subjected to an enzymatic reaction that selectively transforms one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. For instance, lipases are commonly employed for the enantioselective hydrolysis of racemic esters. One enantiomer of the ester is hydrolyzed to the corresponding carboxylic acid, which can then be separated from the unreacted ester of the other enantiomer. Lipase from Pseudomonas cepacia has been successfully used for the resolution of various β-amino acid esters.

Another example is the use of proteases, such as subtilisin, for the resolution of amino acid derivatives. The methyl ester of a racemic N-acyl-β-(3-pyridyl)-α-alanine has been effectively resolved using subtilisin, which selectively hydrolyzes one of the enantiomers. researchgate.net This enzymatic resolution is a key step in obtaining the enantiomerically pure amino acid.

Asymmetric Synthesis:

More advanced biocatalytic methods involve the direct asymmetric synthesis of the target molecule. Transaminases, for example, can catalyze the transfer of an amino group to a keto acid precursor of this compound with high stereoselectivity. This approach is highly efficient as it can theoretically achieve a 100% yield of the desired enantiomer.

Recent advancements in photobiocatalysis, which combine the selectivity of enzymes with the reactivity of photoredox catalysis, open new avenues for the synthesis of non-canonical amino acids. nih.govnih.gov These methods could potentially be applied to the synthesis of this compound by enabling novel carbon-carbon bond formations under mild conditions.

Table 2: Examples of Chemoenzymatic Strategies

| Strategy | Enzyme Class | Substrate | Product |

| Enzymatic Kinetic Resolution | Lipases | Racemic ester of 2-Amino-4-pyridin-3-YL-butyric acid | This compound and (R)-ester |

| Enzymatic Kinetic Resolution | Proteases (e.g., Subtilisin) | Racemic N-acyl ester of a pyridylalanine derivative | One enantiomer as the hydrolyzed acid, the other as the unreacted ester |

| Asymmetric Synthesis | Transaminases | Keto acid precursor | This compound |

Protecting Group Strategies in Amino Acid Synthesis

The synthesis of complex molecules like this compound necessitates the use of protecting groups to mask reactive functional groups and prevent undesired side reactions. researchgate.net The choice of protecting groups is critical and depends on their stability to the reaction conditions employed in subsequent steps and the ease of their removal without affecting the rest of the molecule. This concept is known as orthogonality, where each protecting group can be removed selectively in the presence of others. peptide.comiris-biotech.de

Amino Group Protection:

The α-amino group is typically protected with urethane-type protecting groups, which are known to suppress racemization during coupling reactions. The most common choices are:

tert-Butoxycarbonyl (Boc): This group is stable to a wide range of reaction conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by a mild base, typically piperidine (B6355638) in DMF. This makes it orthogonal to the Boc group.

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to both mild acids and bases and is typically removed by catalytic hydrogenation or with strong acids like HBr in acetic acid. In the synthesis of β-pyridyl α-amino acids, the Cbz group has been used to protect the amino functionality. acs.org

Carboxyl Group Protection:

The carboxylic acid group is usually protected as an ester to prevent its interference in reactions targeting other parts of the molecule. Common ester protecting groups include:

Methyl or Ethyl esters: These are simple to introduce but require relatively harsh conditions (saponification with a base or acid-catalyzed hydrolysis) for removal.

tert-Butyl ester (tBu): This group is stable to basic conditions and hydrogenolysis but is cleaved under acidic conditions, often concurrently with a Boc group.

Benzyl ester (Bn): This group is stable to mild acids and bases and is removed by catalytic hydrogenation.

Pyridine Ring Considerations:

The pyridine ring itself can be considered a functional group. The nitrogen atom is basic and can be protonated or quaternized. In some synthetic strategies, it may be necessary to protect the pyridine nitrogen, for example, by forming the N-oxide. However, in many cases, the pyridine ring is stable to the reaction conditions used for the manipulation of the amino acid backbone, and protection is not required.

Table 3: Common Protecting Groups in Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| α-Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) |

| α-Amino | Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation, Strong Acid |

| Carboxyl | Methyl/Ethyl ester | Me/Et | Saponification (base) or Acid Hydrolysis |

| Carboxyl | tert-Butyl ester | tBu | Strong Acid (e.g., TFA) |

| Carboxyl | Benzyl ester | Bn | Catalytic Hydrogenation |

Purification and Enantiomeric Enrichment Techniques

The final stage in the synthesis of this compound involves its purification and, if necessary, the enrichment of the desired enantiomer. A variety of techniques can be employed to achieve high chemical and enantiomeric purity.

Chromatographic Methods:

Flash Column Chromatography: This is a standard technique for the purification of synthetic intermediates and the final product based on polarity. Silica gel is the most common stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification. Reversed-phase HPLC, using a C18 column and a mobile phase of water and acetonitrile (B52724) or methanol with an additive like TFA, is a common method for purifying amino acids.

Chiral HPLC: To determine the enantiomeric excess (e.e.) and to separate enantiomers on a preparative scale, chiral HPLC is the method of choice. Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation. For pyridylalanine derivatives, various chiral columns have been shown to be effective.

Crystallization Techniques:

Recrystallization: This is a powerful method for purifying solid compounds. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, highly pure crystals of the desired compound can be obtained.

Diastereomeric Salt Formation: For the resolution of a racemic mixture, the amino acid can be reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Preferential Crystallization: This technique involves the crystallization of one enantiomer from a supersaturated solution of the racemate, leaving the other enantiomer enriched in the mother liquor.

Enzymatic Methods:

As discussed in section 2.2.2, enzymatic resolution is a highly effective method for enantiomeric enrichment. The selective transformation of one enantiomer allows for its easy separation from the unreacted enantiomer.

Table 4: Purification and Enantiomeric Enrichment Techniques

| Technique | Principle | Application |

| Flash Chromatography | Separation based on polarity | Purification of synthetic intermediates and final product |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Determination of enantiomeric excess and preparative separation of enantiomers |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts | Resolution of racemic mixtures |

| Enzymatic Resolution | Enantioselective enzymatic transformation | Separation of enantiomers |

Chemical Reactivity and Transformative Chemistry of S 2 Amino 4 Pyridin 3 Yl Butyric Acid

Reactions at the Amino Group

The primary amino group in (S)-2-Amino-4-pyridin-3-yl-butyric acid is a nucleophilic center that readily participates in a variety of common amine reactions.

Acylation and Amidation Reactions

The amino group can be readily acylated to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. Pyridine (B92270) itself can sometimes be used as both the base and solvent in such reactions. These reactions are fundamental in peptide synthesis, where the amino group of one amino acid is coupled with the carboxylic acid of another.

Common acylation agents and the resulting products are summarized in the table below.

| Acylating Agent | Product | Typical Reaction Conditions |

| Acetyl chloride | (S)-2-Acetamido-4-(pyridin-3-yl)butanoic acid | Base (e.g., triethylamine, pyridine), aprotic solvent (e.g., DCM, THF), 0 °C to room temperature |

| Acetic anhydride | (S)-2-Acetamido-4-(pyridin-3-yl)butanoic acid | Base (e.g., pyridine), neat or in aprotic solvent, room temperature |

| Benzoyl chloride | (S)-2-(Benzamido)-4-(pyridin-3-yl)butanoic acid | Schotten-Baumann conditions (e.g., NaOH(aq), DCM), room temperature |

Alkylation and Arylation Reactions

The nucleophilic amino group can undergo alkylation with alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as over-alkylation to form a quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, reductive amination is a more commonly employed and controlled method. Arylation of the amino group can be achieved through reactions like the Buchwald-Hartwig amination, coupling the amino acid with an aryl halide in the presence of a palladium catalyst.

Below are representative examples of N-alkylation and N-arylation reactions.

| Reagent | Product | Reaction Type |

| Methyl iodide | (S)-2-(Methylamino)-4-(pyridin-3-yl)butanoic acid & di-methylated product | Direct Alkylation |

| Benzaldehyde, then NaBH4 | (S)-2-(Benzylamino)-4-(pyridin-3-yl)butanoic acid | Reductive Amination |

| Phenylboronic acid, Cu(OAc)2 | (S)-2-(Phenylamino)-4-(pyridin-3-yl)butanoic acid | Chan-Lam Coupling |

Formation of Schiff Bases and Imines

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. This reversible reaction is typically acid or base-catalyzed and involves the elimination of a water molecule. The formation of Schiff bases is a common reaction for amino acids and is important in various biological and synthetic processes.

The table below illustrates the formation of Schiff bases with different carbonyl compounds.

| Carbonyl Compound | Schiff Base Product |

| Benzaldehyde | (S)-2-((E)-Benzylideneamino)-4-(pyridin-3-yl)butanoic acid |

| Acetone | (S)-2-((E)-Propan-2-ylideneamino)-4-(pyridin-3-yl)butanoic acid |

| Salicylaldehyde | (S)-2-((E)-(2-Hydroxybenzylidene)amino)-4-(pyridin-3-yl)butanoic acid |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group provides a site for a range of transformations, including esterification, amide bond formation, and reduction.

Esterification and Amide Bond Formation

The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Similarly, amide bond formation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. These reactions are crucial for creating derivatives with altered solubility and for peptide synthesis.

The following table provides examples of these transformations.

| Reagent | Product | Reaction Type |

| Methanol (B129727), H2SO4 (cat.) | (S)-Methyl 2-amino-4-(pyridin-3-yl)butanoate | Fischer Esterification |

| Benzyl alcohol, DCC | (S)-Benzyl 2-amino-4-(pyridin-3-yl)butanoate | Steglich Esterification |

| Glycine (B1666218) methyl ester, EDC, HOBt | Dipeptide derivative | Amide Bond Formation |

Reduction to Alcohols and Oxidation to Other Carboxylic Acid Derivatives

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent like lithium aluminum hydride (LiAlH4), as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. The resulting amino alcohol is a valuable chiral building block. While the carboxylic acid is already in a high oxidation state, further oxidation is not a common transformation for this moiety.

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH4) | (S)-2-Amino-4-(pyridin-3-yl)butan-1-ol |

| Borane-tetrahydrofuran complex (BH3·THF) | (S)-2-Amino-4-(pyridin-3-yl)butan-1-ol |

Reactivity of the Pyridine Nucleus

The chemical behavior of this compound is significantly influenced by the pyridine nucleus. The nitrogen atom in the pyridine ring is more electronegative than carbon, which leads to a non-uniform distribution of electron density around the ring. This electronic characteristic makes the pyridine ring electron-deficient compared to benzene, profoundly affecting its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS) Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) for two main reasons. Firstly, the electronegative nitrogen atom inductively withdraws electron density from the ring, making it less attractive to electrophiles. Secondly, the lone pair of electrons on the nitrogen atom can act as a base, readily reacting with the acidic reagents or catalysts often used in EAS reactions. This protonation or coordination forms a pyridinium (B92312) cation, which is even more strongly deactivated. wikipedia.org

When EAS does occur, it is typically sluggish and requires more forceful conditions than those used for benzene. quora.com The substitution preferentially takes place at the C-3 (or C-5) position. Resonance analysis of the intermediates formed during electrophilic attack shows why this is the case. Attack at the C-2 or C-4 positions results in a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is a particularly unstable arrangement. quora.comquora.com In contrast, attack at the C-3 position allows the positive charge to be delocalized over the carbon atoms without involving the nitrogen, leading to a more stable cationic intermediate (arenium ion). quora.comaklectures.com

For this compound, the pyridine ring is substituted at the 3-position with a butyric acid chain. The alkyl side chain is a weak activating group. Therefore, electrophilic attack is predicted to occur at the positions meta to the nitrogen (C-3 and C-5) that are not already substituted. The primary sites for EAS on this molecule would be the C-5 position, and to a lesser extent, the C-2 and C-6 positions, depending on the reaction conditions and the directing influence of the alkyl group.

| Position of Attack | Intermediate Stability | Predicted Outcome |

|---|---|---|

| C-2 or C-6 | Less Stable (positive charge on N) | Minor Product |

| C-4 | Less Stable (positive charge on N) | Minor Product |

| C-5 | More Stable (positive charge delocalized on carbons) | Major Product |

Nucleophilic Aromatic Substitution (NAS)

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group (such as a halide) is present at the C-2, C-4, or C-6 positions.

The regioselectivity of NAS is directed to the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). stackexchange.com This preference is explained by the stability of the anionic intermediate (Meisenheimer-type adduct) formed upon nucleophilic attack. When the nucleophile attacks at the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.com This delocalization provides significant stabilization to the intermediate, facilitating the reaction. Attack at the C-3 or C-5 positions does not allow for this stabilization, as the negative charge remains confined to the carbon atoms of the ring. stackexchange.com

For this compound itself, direct NAS is unlikely as it lacks a suitable leaving group. However, if the pyridine ring were to be functionalized, for example, by halogenation, subsequent NAS reactions would be expected to proceed at the C-2 and C-6 positions. The steric bulk of the 3-substituent could potentially influence the relative rates of attack at the C-2 versus the C-6 position. researchgate.netresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to pyridine derivatives. acs.orgnih.gov These reactions typically require a halide or triflate derivative of the pyridine ring to act as the electrophilic partner. For this compound, this would necessitate a prior halogenation step.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. researchgate.net A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon substituents onto the pyridine ring.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst. This could be used to introduce alkenyl side chains onto the pyridine nucleus of the molecule.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by both palladium and copper complexes and would allow for the introduction of alkynyl moieties onto the pyridine ring.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps: oxidative addition of the palladium(0) catalyst to the pyridine-halide bond, transmetalation with the organometallic reagent (e.g., boronic acid), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. acs.orgnih.gov

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of the chiral center at the α-carbon (C-2) is crucial for the biological activity of this compound. The stability of this center is generally high, but epimerization (the inversion of stereochemistry at one of several chiral centers) can occur under certain conditions.

Epimerization of α-amino acids typically proceeds through two primary mechanisms: mdpi.com

Enolization/Enolate Formation: Under basic conditions, a base can abstract the acidic α-proton. The resulting carbanion is stabilized by resonance with the adjacent carboxyl group, forming an achiral enolate intermediate. Subsequent re-protonation can occur from either face, leading to a mixture of S and R enantiomers (racemization).

Oxazolone (B7731731) Formation: During reactions involving activation of the carboxyl group, such as in peptide synthesis, an intramolecular cyclization can occur to form a planar, achiral oxazolone (or azlactone) intermediate. The α-proton in this intermediate is significantly more acidic and can be easily removed by a weak base. Tautomerization and subsequent hydrolysis or reaction of the oxazolone can lead to the epimerized product. mdpi.com

For this compound, exposure to strong bases or acids, or prolonged heating, could potentially lead to a loss of stereochemical purity. Studies on similar amino acids show that the nature of the side chain can influence the rate of epimerization. nih.gov The pyridine ring in the side chain could potentially influence the acidity of the α-proton through inductive effects, although this effect is likely to be small given the intervening ethyl bridge. Any synthetic transformations involving activation of the carboxylic acid would need to be carefully controlled to minimize the risk of epimerization via the oxazolone pathway.

Supramolecular Interactions and Cocrystal Formation

This compound possesses multiple functional groups capable of engaging in non-covalent interactions, making it an excellent candidate for forming complex supramolecular structures and cocrystals. bath.ac.uk These interactions include hydrogen bonding, π-π stacking, and electrostatic interactions.

The key functional groups for supramolecular assembly are:

Carboxylic Acid: Can act as both a hydrogen bond donor (O-H) and acceptor (C=O).

Amino Group: Acts as a hydrogen bond donor (N-H).

Pyridine Ring: The nitrogen atom is a strong hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions.

In the solid state, amino acids typically exist as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). This zwitterionic form facilitates strong charge-assisted hydrogen bonds. The interplay of these groups can lead to the formation of well-defined supramolecular synthons, which are reliable patterns of intermolecular interactions.

Common synthons that could be formed by this molecule include:

Carboxylic Acid-Pyridine Heterosynthon: A robust interaction involving a hydrogen bond between the carboxylic acid proton and the pyridine nitrogen. nih.gov

Amino Acid Head-to-Tail Chains: Charge-assisted hydrogen bonds between the -NH3+ group of one molecule and the -COO- group of another, forming chains or sheets. nih.gov

The formation of cocrystals—crystalline structures containing two or more different molecules in the same crystal lattice—is a promising area of study. By combining this compound with other molecules (coformers) that have complementary functional groups (e.g., other carboxylic acids, amides), it is possible to design new solid forms with potentially modified physicochemical properties. nih.govresearchgate.net The ability of the amino and carboxyl groups to form hydrogen bonds, combined with the pyridine's role as a hydrogen bond acceptor, provides a versatile platform for crystal engineering. nih.gov

Table of Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Main subject of the article |

| Benzene | Reference compound for aromatic reactivity |

| Pyridinium cation | Protonated form of pyridine, highly deactivated for EAS |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of "this compound," from its atomic connectivity to its three-dimensional arrangement.

High-Resolution NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For "this compound," a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete picture of the proton and carbon framework.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The spectrum is expected to show characteristic signals for the pyridine ring protons, the methine proton at the chiral center (α-carbon), and the methylene (B1212753) protons of the butyric acid chain. The chemical shift of the α-proton is typically found in the 2-3 ppm region. libretexts.org The protons on the pyridine ring would appear in the aromatic region (typically 7.0-8.5 ppm).

¹³C NMR: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. For this molecule, nine distinct signals are expected. The carboxyl carbon is the most deshielded, appearing around 165-185 ppm. libretexts.orgpressbooks.pub The carbons of the pyridine ring resonate in the aromatic region (approx. 120-150 ppm), while the aliphatic carbons (α-CH, β-CH₂, γ-CH₂) appear at higher field strengths. mdpi.com The specific chemical shifts are sensitive to the solvent and molecular interactions. mdpi.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the -CH(NH₂)-CH₂-CH₂-pyridine spin system. scribd.comlibretexts.org An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals. nih.gov For more complex structural confirmation, HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) C-H correlations.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are estimated values based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~10-12 (broad singlet) | ~170-180 |

| α-Carbon (CH) | ~3.5-4.5 | ~50-60 |

| β-Carbon (CH₂) | ~1.8-2.5 | ~25-35 |

| γ-Carbon (CH₂) | ~2.5-3.0 | ~30-40 |

| Pyridine C2' | ~8.4-8.6 | ~148-152 |

| Pyridine C4' | ~7.6-7.8 | ~135-140 |

| Pyridine C5' | ~7.2-7.4 | ~123-127 |

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the molecule.

FTIR Spectroscopy: The FTIR spectrum of "this compound" would display characteristic absorption bands. A very broad band from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. pressbooks.pub The C=O stretching vibration of the carboxyl group typically appears around 1710-1760 cm⁻¹. pressbooks.pubresearchgate.net N-H stretching vibrations of the primary amine group are expected in the 3200-3500 cm⁻¹ region. Additionally, C-H stretching bands for the aliphatic and aromatic portions, and characteristic ring vibrations for the pyridine moiety (around 1400-1600 cm⁻¹), would be present. nih.govresearchgate.netnih.gov Differences in the solid-state FTIR spectra between the (S)-enantiomer and a racemic mixture can arise due to variations in crystal lattice packing and hydrogen bonding. thermofisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The pyridine ring vibrations, particularly the ring breathing modes around 1000 cm⁻¹ and 1030 cm⁻¹, are typically strong in the Raman spectrum. researchgate.netaps.orgacs.org Raman is also sensitive to the C-C backbone and C-H vibrations. researchgate.netnih.gov The technique is particularly useful for aqueous solutions, where the water signal is weak, unlike in IR spectroscopy. nih.gov

Interactive Data Table: Key Vibrational Modes

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1710-1760 | Moderate |

| Amino Group | N-H stretch | 3200-3500 | Weak |

| Pyridine Ring | Ring stretch | 1400-1600 | Strong |

| Pyridine Ring | Ring breathing | Weak | ~1000, ~1030 (Strong) |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in "this compound" is the pyridine ring. Pyridine exhibits characteristic absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions are typically more intense and occur at shorter wavelengths (around 200-270 nm), while the weaker n → π* transition (involving the non-bonding electrons on the nitrogen atom) occurs at longer wavelengths. researchgate.netsielc.comnist.gov The substitution of the butyric acid group onto the pyridine ring can cause a slight shift (a bathochromic or hypsochromic shift) in the absorption maxima (λ_max) compared to unsubstituted pyridine. acs.org The spectrum is also sensitive to the pH of the solution, as protonation of the pyridine nitrogen can significantly alter the electronic structure and thus the absorption spectrum. sielc.com

Circular Dichroism (CD) spectroscopy is an essential technique for confirming the absolute stereochemistry of chiral molecules. Since it measures the differential absorption of left- and right-circularly polarized light, it is only sensitive to chiral species. libretexts.org For "this compound," the chiral center at the α-carbon imparts optical activity. The chromophores in the molecule (the carboxyl group and the pyridine ring) will give rise to characteristic CD signals, known as Cotton effects. researchgate.net

The (S)-enantiomer is expected to produce a CD spectrum that is an exact mirror image of the spectrum for the theoretical (R)-enantiomer. nih.gov The sign of the Cotton effect (positive or negative) at specific wavelengths corresponding to the electronic transitions of the chromophores can be correlated with the (S) configuration at the stereocenter. This non-destructive technique provides definitive proof of the enantiomeric identity of the compound. nih.govnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and providing structural information through fragmentation analysis. The molecular formula of the compound is C₉H₁₂N₂O₂.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For "this compound," the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the measured value to confirm the molecular formula.

LC-MS and Tandem MS (MS/MS): When coupled with liquid chromatography (LC-MS), this technique allows for the analysis of the compound within a complex mixture. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. nih.govnih.gov For this molecule, common fragmentation pathways would include the loss of the carboxyl group (as CO₂ and H₂O), cleavage of the butyric acid side chain, and fragmentation of the pyridine ring. researchgate.net Analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the pyridine ring to the aminobutyric acid moiety. nih.govnih.gov

Interactive Data Table: Expected Mass Spectrometry Data

| Parameter | Expected Value | Information Gained |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ | --- |

| Molecular Weight | 180.20 g/mol | --- |

| [M+H]⁺ (Monoisotopic) | 181.0972 u | Confirmation of elemental composition (HRMS) |

| Key Fragment Ion | [M+H - H₂O]⁺ | Loss of water |

| Key Fragment Ion | [M+H - COOH]⁺ | Loss of carboxylic group |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of "this compound." A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acidified water/acetonitrile (B52724) gradient, would be employed. bldpharm.com Purity is assessed by integrating the peak area of the main compound and comparing it to the total area of all peaks detected by a UV detector, typically set to a wavelength where the pyridine ring absorbs (e.g., ~254 nm).

Chiral Chromatography: To determine the enantiomeric purity (a measure of the excess of the (S)-enantiomer over the (R)-enantiomer), a specialized chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can selectively interact with the two enantiomers, leading to their separation and allowing for their individual quantification. This is the definitive method to confirm that the sample is the desired single enantiomer.

Advanced Analytical Characterization Methodologies in Research

Chromatographic Techniques

Determining the enantiomeric purity is critical for chiral molecules, and Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for this purpose. The separation of enantiomers, which possess identical physical properties in a non-chiral environment, requires the creation of a chiral environment within the chromatographic system. This is typically achieved by using a Chiral Stationary Phase (CSP).

The mechanism of separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. According to the "three-point interaction model," effective chiral recognition requires at least three simultaneous interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole) between one of the enantiomers and the CSP. The difference in the stability of these diastereomeric complexes leads to different retention times, allowing for their separation and quantification.

For amino acids like this compound, two primary strategies are used:

Direct Analysis on Macrocyclic Glycopeptide CSPs: Native, underivatized amino acids are zwitterionic and can be challenging to separate on some CSPs. However, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are particularly effective for the direct analysis of underivatized amino acids. These stationary phases possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them well-suited for polar, ionic compounds. It is a common observation on these columns that the D-enantiomer is more strongly retained than the corresponding L-enanti

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic properties and geometric structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and harmonic vibrations of organic compounds. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are used to optimize the molecular geometry to find its most stable conformation (a minimum on the potential energy surface). mdpi.combiointerfaceresearch.com These studies yield precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For (S)-2-Amino-4-pyridin-3-YL-butyric acid, DFT would elucidate the spatial arrangement of the pyridine (B92270) ring relative to the amino acid backbone, which is crucial for its interaction with biological targets.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) This table is based on typical values for similar molecular fragments and serves as an illustration of DFT output.

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | Cα - Cβ | 1.54 Å |

| Bond Length | C=O (carboxyl) | 1.22 Å |

| Bond Length | C-N (amino) | 1.47 Å |

| Bond Angle | N - Cα - C(O) | 110.5° |

| Bond Angle | Cα - Cβ - Cγ | 112.0° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich amino group and pyridine ring, while the LUMO would likely be distributed over the electron-deficient carboxyl group. biointerfaceresearch.com

Table 2: Calculated FMO Energies and Related Quantum Chemical Descriptors (Illustrative Data)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.58 |

| LUMO Energy | ELUMO | -0.95 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.63 |

| Ionization Potential | I ≈ -EHOMO | 6.58 |

| Electron Affinity | A ≈ -ELUMO | 0.95 |

| Chemical Hardness | η = (I - A) / 2 | 2.82 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.netresearchgate.net In this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amino group, identifying them as potential hydrogen bond donors.

Table 3: MEP Surface Potential Values at Specific Sites (Illustrative Data)

| Molecular Region | Dominant Atom(s) | Color Code | Potential (kcal/mol) |

|---|---|---|---|

| Carboxyl Group | Oxygen Atoms | Deep Red | -55.0 |

| Pyridine Ring | Nitrogen Atom | Red | -42.5 |

| Amino Group | Hydrogen Atoms | Blue | +48.0 |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding pattern, charge distribution, and intramolecular delocalization effects. wisc.edu It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their energetic importance through second-order perturbation theory. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions indicates the intensity of charge transfer, with higher E(2) values signifying stronger hyperconjugative or resonance effects that contribute to molecular stability. For this compound, NBO analysis would reveal key interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent sigma bonds (e.g., n → σ*), which stabilize the molecule. researchgate.net

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N (amino) | σ*(Cα-Cβ) | 2.85 | n → σ* |

| LP (2) O (carboxyl C=O) | σ*(Cα-C(O)) | 3.50 | n → σ* |

| π (C-C)pyridine | π*(C-N)pyridine | 20.10 | π → π* |

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational flexibility in a simulated environment, such as a solvent like water. This analysis is crucial for understanding how this compound behaves in a biological context. Key outputs include trajectories of atomic positions, from which properties like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated to assess structural stability and atomic mobility, respectively.

Table 5: Typical Parameters for an MD Simulation of this compound

| Parameter | Description | Value/Setting |

|---|---|---|

| Force Field | Set of parameters for potential energy | AMBER, CHARMM |

| Solvent Model | Explicit representation of water | TIP3P |

| System Size | Dimensions of the simulation box | 50 Å x 50 Å x 50 Å |

| Temperature | Simulation temperature | 300 K |

| Pressure | Simulation pressure | 1 atm |

| Simulation Time | Total duration of the simulation | 100 ns |

In Silico Predictions for Molecular Interactions

In silico techniques, particularly molecular docking, are used to predict how a ligand (in this case, this compound) binds to the active site of a biological macromolecule, such as a receptor or enzyme. nih.gov The process involves sampling a vast number of orientations and conformations of the ligand within the target's binding pocket and scoring them based on binding affinity. This method can identify plausible binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex. researchgate.net Such predictions are instrumental in understanding the molecule's mechanism of action and in the rational design of new derivatives.

Table 6: Predicted Interactions from a Hypothetical Docking Study (Illustrative Data)

| Interacting Residue of Target Protein | Atom(s) in this compound | Type of Interaction | Distance (Å) |

|---|---|---|---|

| ASP 120 | Amino Group (-NH3+) | Hydrogen Bond / Salt Bridge | 2.8 |

| GLU 85 | Pyridine Nitrogen | Hydrogen Bond | 3.1 |

| TRP 54 | Pyridine Ring | π-π Stacking | 4.5 |

| LEU 115 | Butyric Acid Chain | Hydrophobic | 3.9 |

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, an analogue of neuroactive amino acids, potential protein targets are likely to be found within the central nervous system. Docking studies for similar pyridopyrimidine derivatives have explored interactions with receptors such as the GABA-A receptor and the dopamine D3 receptor. These studies aim to elucidate the binding modes and affinities of ligands within the active sites of these proteins.

In a typical molecular docking workflow, the three-dimensional structure of the protein target is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the binding site of the protein. Scoring functions are employed to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

For instance, docking studies of aminobutyric acid derivatives often reveal key interactions with specific amino acid residues in the receptor's binding pocket. The amino group and the carboxylic acid group of the ligand frequently form hydrogen bonds and electrostatic interactions with polar and charged residues. The pyridyl group, in the case of this compound, can engage in various interactions, including hydrogen bonding via the nitrogen atom and π-stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Table 1: Potential Interacting Residues for this compound in a Hypothetical Receptor Binding Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| Amino Group (-NH2) | Aspartate, Glutamate | Ionic Interaction, Hydrogen Bond |

| Carboxylic Acid (-COOH) | Arginine, Lysine (B10760008), Histidine | Ionic Interaction, Hydrogen Bond |

| Pyridyl Ring | Tyrosine, Phenylalanine, Tryptophan | π-π Stacking, Cation-π Interaction |

| Pyridyl Nitrogen | Serine, Threonine, Asparagine | Hydrogen Bond |

These predicted interactions provide a structural hypothesis for the compound's mechanism of action and can guide the design of analogs with improved potency and selectivity.

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For a series of related compounds, SAR models can be developed to predict the activity of new, unsynthesized molecules.

In the context of this compound, an SAR study would involve synthesizing and testing a series of analogs where different parts of the molecule are systematically modified. For example, the position of the nitrogen in the pyridyl ring could be changed, or substituents could be added to the ring. The length and flexibility of the butyric acid chain could also be altered. The biological activity of each analog would then be determined, and this data would be used to build a predictive model.

From the SAR data, a pharmacophore model can be generated. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For neuroactive compounds, pharmacophores often include features such as hydrogen bond donors and acceptors, aromatic rings, and charged groups.

A hypothetical pharmacophore for a ligand binding to a neuroreceptor might include:

A hydrogen bond donor (e.g., the amino group).

A hydrogen bond acceptor (e.g., the carboxylic acid group).

An aromatic feature (the pyridyl ring).

A specific spatial relationship between these features.

Table 2: Hypothetical Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Functional Group |

| Hydrogen Bond Donor | Primary Amine |

| Hydrogen Bond Acceptor/Negative Ionizable | Carboxylic Acid |

| Aromatic Ring | Pyridyl Group |

This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions are the primary forces that govern the binding of a ligand to its protein target. wikipedia.org A detailed understanding of these interactions is crucial for rational drug design. NCI analysis is a computational method that allows for the visualization and characterization of weak, noncovalent interactions in three-dimensional space.

The binding of this compound to a protein target would be mediated by a variety of noncovalent interactions. wikipedia.org These include:

Hydrogen Bonds: Formed between the amino and carboxyl groups of the ligand and polar residues in the protein. The pyridyl nitrogen can also act as a hydrogen bond acceptor.

Electrostatic Interactions: Occur between the charged amino and carboxyl groups and oppositely charged residues in the protein.

π-Effects: The pyridyl ring can participate in π-π stacking with aromatic amino acid side chains and cation-π interactions with positively charged residues.

NCI analysis can generate plots that highlight regions of space where these interactions are occurring. These plots can distinguish between stabilizing interactions (like hydrogen bonds) and repulsive steric clashes. This information is invaluable for understanding the structural basis of binding and for designing modifications to the ligand that could enhance its affinity or selectivity. For instance, identifying an unoccupied pocket near the bound ligand could suggest where to add a substituent to make additional favorable contacts. The folding of proteins into their three-dimensional structures is also directed by these non-covalent interactions. wikipedia.org

Table 3: Common Noncovalent Interactions and Their Properties

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 1-12 |

| Electrostatic Interaction | Attraction or repulsion between charged species. | 5-10 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 0-10 |

| Cation-π Interaction | The noncovalent molecular interaction between a cation and a π-system. | 5-20 |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | 0.5-2 |

By applying these computational and theoretical approaches, researchers can gain a deep and predictive understanding of the molecular behavior of this compound, paving the way for its potential development as a therapeutic agent.

Mechanistic Studies of Biological Interactions and Biochemical Pathways

Role as an Enzyme Substrate or Inhibitor

As an unnatural amino acid, (S)-2-Amino-4-pyridin-3-YL-butyric acid has the potential to interact with a wide range of enzymes involved in amino acid metabolism, potentially acting as a substrate, an inhibitor, or a modulator of their activity.

Amino acid transaminases, or aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.orgnih.gov This transamination is a pivotal step in the synthesis and degradation of amino acids. wikipedia.org These enzymes are ubiquitous, with two of the most clinically significant being aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.gov The reaction mechanism is readily reversible and crucial for the redistribution of nitrogen between various amino acids and their corresponding keto-acid skeletons, linking protein metabolism with pathways like gluconeogenesis. nih.gov

While direct studies detailing the interaction of this compound with specific amino acid transaminases are not extensively documented, its structure suggests it could be recognized by these enzymes. Aromatic amino acid aminotransferases, for instance, process amino acids with ring structures. nih.gov The pyridine (B92270) ring of this compound could potentially fit into the active site of such enzymes, making it a candidate for acting as either a substrate, undergoing transamination, or as a competitive inhibitor, blocking the enzyme's normal function.

The catalytic activity of all transaminases, along with over 140 other distinct enzymes primarily involved in amino acid metabolism, is dependent on the coenzyme Pyridoxal Phosphate (PLP), the active form of vitamin B6. nih.govdrugbank.comlibretexts.org PLP's primary role is to act as an "electron sink," stabilizing negatively charged intermediates that form during the enzymatic reaction. libretexts.org

The general mechanism for PLP-dependent enzymes involves two key stages:

Internal Aldimine Formation : The aldehyde group of PLP initially forms a Schiff base linkage with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. drugbank.comlibretexts.org

External Aldimine Formation : The amino acid substrate then displaces the lysine, forming a new Schiff base with PLP. This "external aldimine" is the central intermediate from which all subsequent reactions, such as transamination, decarboxylation, or racemization, proceed. drugbank.comlibretexts.org

Given this mechanism, compounds that can interact with or sequester PLP can act as inhibitors. Research on structurally related compounds has shown that they can inhibit PLP-dependent enzymes. For example, derivatives of 2-amino-4-phenyl-4-oxo-butyric acid have been identified as inhibitors of kynureninase, a PLP-dependent enzyme involved in the tryptophan metabolism pathway. google.com This suggests that this compound could potentially inhibit PLP-dependent enzymes by forming a stable, non-productive complex with the PLP cofactor, thereby inactivating the enzyme. researchgate.net

| Reaction Type | Description | Role of Pyridoxal Phosphate (PLP) |

|---|---|---|

| Transamination | Transfer of an amino group from an amino acid to an α-keto acid. wikipedia.org | Forms a Schiff base intermediate and acts as an amino group carrier (as Pyridoxamine Phosphate). drugbank.com |

| Decarboxylation | Removal of the carboxyl group from an amino acid. libretexts.org | Stabilizes the carbanion intermediate formed after the C-C bond is broken. libretexts.org |

| Racemization | Interconversion between L- and D-isomers of an amino acid. libretexts.org | Stabilizes the carbanionic intermediate after abstraction of the α-proton. libretexts.org |

| β-Elimination/Replacement | Cleavage of the bond between the α- and β-carbons of the amino acid side chain. libretexts.org | Acts as an electron sink to facilitate the departure of the leaving group from the β-carbon. libretexts.org |

Receptor Binding and Ligand-Target Interactions

The pyridine moiety of this compound makes it a valuable component in designing novel pharmaceuticals that target specific receptors. chemimpex.com Its structural similarity to natural amino acids and neurotransmitters allows for its use in studying ligand-receptor interactions. chemimpex.com

A key example of its influence is seen in studies of somatostatin (B550006) receptor subtype 2 (SST₂). When 3-pyridyl-L-alanine (3Pal) was incorporated into somatostatin antagonist peptides, the position of the nitrogen atom in the pyridine ring significantly influenced the properties of the resulting radioligand. nih.gov The polar nature of the 3Pal residue, arising from its electronic dissymmetry, was proposed to enhance the peptide's interaction with its target, demonstrating how this specific amino acid can be critical for high-affinity binding. nih.gov This highlights the principle that specific amino acid side chains are crucial for forming the binding pocket and determining the affinity and selectivity of a ligand for its receptor. nih.gov

Modulation of Cellular Pathways at a Molecular Level

As an unnatural amino acid, this compound can be incorporated into synthetic peptides to create tools for probing and modulating biological pathways. chemimpex.com By replacing a natural amino acid, it can alter the peptide's conformation, stability, and binding affinity, thereby changing its effect on cellular signaling.

The metabolism and transport of amino acids are intrinsically linked to the regulation of major cellular pathways. For instance, the cellular uptake of amino acids like leucine (B10760876) and glutamine is known to regulate the mTORC1 signaling pathway, a central controller of cell growth and metabolism. nih.gov Furthermore, metabolic pathways of certain amino acids are integral to other systemic processes; the catabolism of lysine, for example, produces pipecolic acid, a key signaling molecule in plant immunity. nih.gov

By analogy, the introduction of this compound into biological systems could perturb these finely tuned networks. It could compete with natural amino acids for transport or for the active sites of enzymes, thereby modulating metabolic fluxes and downstream signaling events. Its use in biochemical research provides a method to gain insights into the complex effects of amino acid metabolism on cellular processes. chemimpex.com

Metabolic Fate in Model Systems (excluding human trials)

Specific studies detailing the complete metabolic fate and biotransformation of this compound in model organisms are not widely available in the current scientific literature. However, based on the known metabolic pathways for amino acids, several potential fates can be hypothesized.

Potential metabolic pathways could include:

Transamination : As discussed, the compound could be a substrate for transaminases, converting it into its corresponding α-keto acid, 4-(pyridin-3-yl)-2-oxobutanoic acid.

Decarboxylation : PLP-dependent decarboxylases could remove the carboxyl group, yielding 3-(pyridin-3-yl)propan-1-amine.

Excretion : If not readily metabolized, the compound may be excreted from the organism, either unchanged or as a conjugated derivative.

Studies on other butyric acid derivatives, such as Indole-3-butyric acid (IBA) in plants, show conversion via a peroxisomal β-oxidation process. nih.govfrontiersin.org While the pyridine ring makes the subject compound chemically distinct from IBA, this illustrates that dedicated metabolic pathways for such molecules can exist. Further research using techniques like radiolabeling and mass spectrometry in cell cultures or animal models would be necessary to fully elucidate its metabolic journey.

Biorecognition and Transport Mechanisms at a Fundamental Level

The uptake of amino acids and their derivatives into cells is a highly regulated process mediated by a large family of membrane transport proteins. nih.gov In mammals, over 60 different secondary active transporters, including symporters and antiporters, are responsible for maintaining the necessary intracellular pools of amino acids. nih.gov These transporters are the primary determinants of intracellular amino acid homeostasis.

The unique structure of this compound, particularly its pyridyl group, plays a significant role in its recognition by these transport systems. Evidence from studies on somatostatin antagonists incorporating 3-pyridyl-L-alanine showed that the polar nature of this residue likely enhances the peptide's interaction with specific transporters in the kidney, leading to high uptake and prolonged retention. nih.gov This finding underscores that cellular transport systems can recognize and actively transport molecules containing this specific amino acid derivative. The mechanism likely involves competition with endogenous amino acids for binding to transporters such as the large neutral amino acid transporters (LAT) or cationic amino acid transporters (CAT), depending on the charge state of the pyridine ring at physiological pH. nih.gov

| Biological Interaction | System Studied | Observed Effect of 3Pal Incorporation | Postulated Mechanism |

|---|---|---|---|

| Receptor Binding | Somatostatin Receptor Subtype 2 (SST₂) Antagonists | Significantly influenced the binding properties of the ligand. nih.gov | The specific regioisomer and polar nature of the pyridine ring enhances interaction with the receptor's binding pocket. nih.gov |

| Cellular Transport | Kidney Transporters | Resulted in high uptake and prolonged retention of the peptide. nih.gov | The polar nature of the 3Pal residue enhances interaction with specific, yet-to-be-identified, cellular transporters. nih.gov |

Role As a Chiral Synthon and Building Block in Complex Molecule Synthesis

Incorporation into Peptides and Peptidomimetics

The incorporation of non-natural amino acids like (S)-2-Amino-4-pyridin-3-YL-butyric acid into peptides is a key strategy for the development of peptidomimetics with enhanced therapeutic properties. nbinno.comwikipedia.org The pyridine (B92270) moiety can introduce unique structural constraints and new binding interactions, such as hydrogen bonding and π-stacking, which can significantly influence the peptide's conformation, stability, and biological activity. nbinno.com

One of the notable applications of this amino acid is in the synthesis of peptide-based enzyme inhibitors. Research has shown that the N-t-butoxycarbonyl derivative of this compound can be utilized in the synthesis of peptides that act as weak inhibitors of human leucocytic elastase. This demonstrates the potential of this amino acid to serve as a scaffold for the design of novel therapeutic agents.

The development of peptidomimetics, which mimic the structure and function of natural peptides but with improved pharmacokinetic profiles, is another area where this compound finds application. nbinno.com By replacing natural amino acids with this synthetic analog, researchers can design peptides with increased resistance to enzymatic degradation, improved bioavailability, and enhanced target specificity. nbinno.comwikipedia.org

Table 1: Examples of Peptides Incorporating this compound

| Peptide Sequence | Target Enzyme | Biological Activity |

|---|---|---|

| Boc-Ala(3Pm)-Ala-Ala-Ala-Lys(Z)-OPic | Human Leucocytic Elastase | Weak Inhibitor |

| N-acetyl-Ala(3Pm)-Ala-Ala-Ala-Lys(Z)-OPic | Human Leucocytic Elastase | Weak Inhibitor |

| Boc-Ala(3Pm)-Ala-Ala-Val-Lys(Z)-OPic | Human Leucocytic Elastase | Weak Inhibitor |

Data sourced from studies on synthetic peptides.

Use in the Synthesis of Natural Product Analogs

While the direct incorporation of this compound into the total synthesis of natural products is not extensively documented, its structural motifs are present in various biologically active natural products. The pyridine ring is a key component of many alkaloids and other natural compounds with diverse pharmacological properties. Therefore, this amino acid represents a valuable starting material for the synthesis of analogs of these natural products.

The general strategy of using amino acids as chiral synthons for natural product synthesis is well-established. By utilizing the stereocenter and the functional groups of this compound, chemists can introduce chirality and the pyridyl moiety into target molecules in a controlled manner. This approach allows for the systematic modification of the natural product's structure to explore structure-activity relationships and develop new therapeutic agents with improved efficacy and selectivity.

Application in the Construction of Functionalized Heterocycles

The pyridine and amino acid functionalities of this compound make it an attractive precursor for the synthesis of a variety of functionalized heterocyclic compounds. The pyridine ring can undergo various transformations, including N-alkylation, oxidation, and metal-catalyzed cross-coupling reactions, to introduce additional functional groups and build more complex heterocyclic systems.

Furthermore, the amino acid portion of the molecule can be used to construct other heterocyclic rings through cyclization reactions. For instance, the amino and carboxyl groups can be reacted with suitable reagents to form lactams, piperazines, or other nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many pharmaceuticals and agrochemicals, highlighting the potential of this compound as a versatile building block in medicinal and materials chemistry. The pyridine moiety itself is a common feature in a wide range of FDA-approved drugs. nih.gov

Development of Molecular Probes and Biosensors

The unique photophysical properties of the pyridine ring make this compound a potential candidate for the development of molecular probes and biosensors. While specific examples utilizing this exact compound are not widely reported, the general principle of incorporating fluorescent amino acids into peptides and proteins for imaging and sensing applications is a rapidly growing field. nih.govacs.org

Unnatural amino acids with fluorescent side chains can be incorporated at specific sites in a protein, allowing for localized monitoring of biological events. nih.govacs.org The pyridine moiety, when appropriately functionalized, can exhibit fluorescence that is sensitive to its local environment, such as polarity and viscosity. nih.govacs.org This property could be exploited to design probes that report on protein folding, protein-protein interactions, or the binding of small molecules. Although the development of molecular probes based on this compound is still an emerging area, its structural features suggest a promising future in the field of chemical biology and diagnostics.

Future Research Directions and Emerging Perspectives

Development of Novel Stereoselective Synthetic Strategies

The biological activity of chiral molecules is often confined to a single enantiomer, making the development of efficient stereoselective synthetic methods a critical area of research. For (S)-2-Amino-4-pyridin-3-YL-butyric acid, future synthetic strategies will likely move beyond classical resolution techniques towards more elegant and efficient asymmetric approaches.

Key areas of development include:

Substrate-Controlled Synthesis: Utilizing readily available chiral starting materials, such as amino acids like L-aspartic acid, can provide a straightforward route to the desired (S)-stereocenter. This approach involves a chemoselective nucleophilic substitution, which has been successfully used for structurally similar compounds. scielo.brresearchgate.net